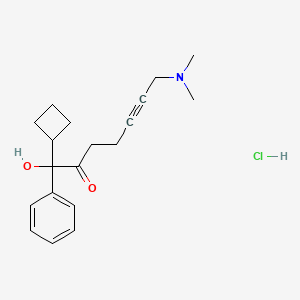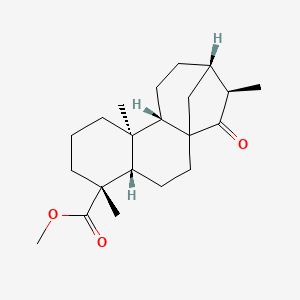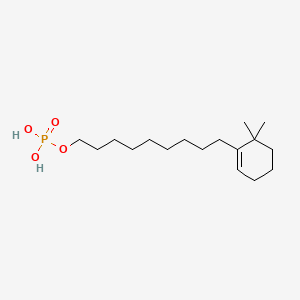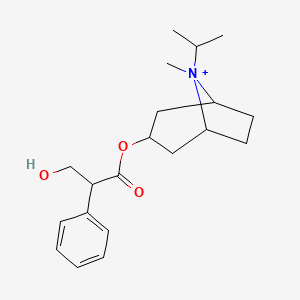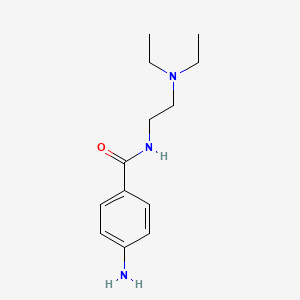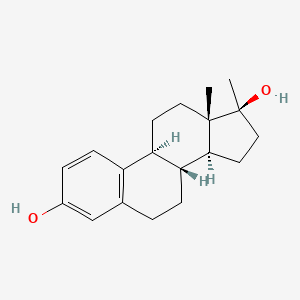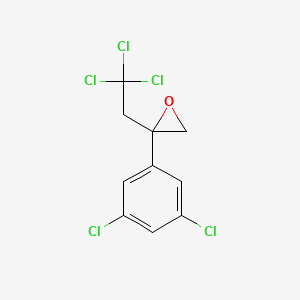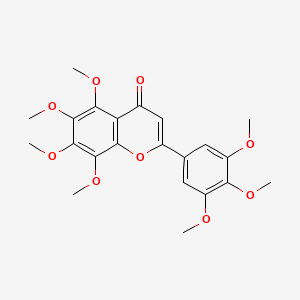
1,4-Diamino-2-butyne
Übersicht
Beschreibung
1,4-Diamino-2-butyne, also known as DAB or diaminobutyne, is a chemical compound with the molecular formula C4H8N2 . It belongs to the class of organic compounds known as monoalkylamines, which are organic compounds containing a primary aliphatic amine group .
Synthesis Analysis
1,4-Diamino-2-butyne can be prepared from 1,4-dichloro-2-butyne via 1,4-diazido-2-butyne . Bis (amino acid) derivatives of 1,4-diamino-2-butyne having the general structure (Boc-Xxx-NHCH2C)2 (Xxx = Ala, Phe, and Met) were prepared and examined by 1H NMR spectroscopy .
Molecular Structure Analysis
The molecular formula of 1,4-Diamino-2-butyne is C4H8N2 . It is a highly reactive compound that contains two amino groups and a triple bond between two carbon atoms .
Chemical Reactions Analysis
1,4-Diamino-2-butyne is a mechanism-based inhibitor of diamine oxidase (EC 1.4.3.6) from pea cotyledons . It shows saturation kinetics K, = 1 mM like a substrate, but its interaction leads to time-dependent loss of enzyme activity which is not restored by gel filtration .
Physical And Chemical Properties Analysis
1,4-Diamino-2-butyne has an average mass of 86.136 Da and a monoisotopic mass of 86.084396 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : 1,4-Diamino-2-butyne has been synthesized using a microwave-assisted Cu(I)-catalyzed process. This efficient method involves cross-A3-coupling/decarboxylative coupling of amines, formaldehyde, and propiolic acid, yielding a series of target products with moderate to good yields and high chemoselectivity (Xu, Feng, & Van der Eycken, 2021).
Inhibitor Properties
- Enzyme Inhibition : 1,4-Diamino-2-butyne acts as a mechanism-based inhibitor of diamine oxidase from pea cotyledons. It exhibits substrate-like kinetics but leads to time-dependent loss of enzyme activity. Its interaction with the enzyme involves the formation of an aminoallenic compound and a covalently bound pyrrole (Peč & Frébort, 1992).
Molecular Conformation
- C2-symmetric Turn Conformation : Bis(amino acid) derivatives of 1,4-diamino-2-butyne adopt a C2-symmetric turn conformation. Chemical shift, coupling constant, and DMSO titration data indicate the presence of two intramolecular hydrogen bonds in these compounds (Curran, Marques, & Silva, 2005).
Catalytic Applications
- Copper-Catalyzed Synthesis : A novel microwave-assisted approach using Cu(I) catalysis for the one-pot A3-coupling/decarboxylative coupling of propiolic acid, aldehyde, and amine produces diversely substituted 1,4-diamino-2-butynes (Feng, Ermolat’ev, Song, & Van der Eycken, 2012).
Synthesis of Unsymmetrical Derivatives
- Unsymmetrical 1,4-Diamino-2-Butynes : A direct cross-coupling of propiolic acid with iminiums via CuI/CuCl2-catalyzed decarboxylative A3/A3 domino process allows the synthesis of unsymmetrical 1,4-diamino-2-butynes. This method is notable for its simplicity, atom and step economy, and provides products in moderate to excellent yields (Zhao, Feng, Pan, Sun, & Tong, 2017).
Derivative Formation and Inhibition Study
- Growth Inhibition by Derivatives : 2,6-Diamino-4-hexynoic acid, a derivative of 1,4-diamino-2-butyne, reversibly inhibits the growth of Leuconostoc dextranicum 8086 in the presence of lysine. This competitive inhibition demonstrates the compound's bioactivity and potential for further biological studies (Davis, Lloyd, Maul, Cook, & McCord, 1964).
Electrophilic Substitutions
- Molecular Structure Investigation : The molecular structure of 1,4-dichloro-2-butyne, a related compound, has been analyzed via electron diffraction, revealing bond distances and angles that are essential for understanding the reactivity and properties of related molecules like 1,4-diamino-2-butyne (Kuchitsu, 1957).
Mechanochemical Alteration
- Mechanochemical Alteration in Synthesis : Mechanochemistry has been used to alter chemical selectivity in the synthesis of 1,4-diamino-2-butynes. This innovative approach uses a copper(I)-catalyzed mechanochemical aldehyde/alkyne/amine coupling with calcium carbide, contrasting classical methods (Turberg, Ardila‐Fierro, Bolm, & Hernández, 2018).
Wirkmechanismus
Safety and Hazards
1,4-Diamino-2-butyne is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Based on the available literature, future research could focus on further exploring the mechanism of action of 1,4-Diamino-2-butyne as a mechanism-based inhibitor . Additionally, the synthesis of bis (amino acid) derivatives of 1,4-diamino-2-butyne could be further optimized and their properties could be studied in more detail .
Eigenschaften
IUPAC Name |
but-2-yne-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-3-1-2-4-6/h3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGEDPWASKNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202132 | |
| Record name | 1,4-Diamino-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2-butyne | |
CAS RN |
53878-96-9 | |
| Record name | 1,4-Diamino-2-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053878969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diamino-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



